Kansuinine E

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C41H47NO14 |

|---|---|

Molecular Weight |

777.8 g/mol |

IUPAC Name |

[(1R,3R,4S,6R,8S,9S,10S,12R,13R,14S,15S)-1,10,12,14-tetraacetyloxy-9-benzoyloxy-3,7,7,15-tetramethyl-11-methylidene-2-oxo-5-oxatricyclo[11.3.0.04,6]hexadecan-8-yl] pyridine-3-carboxylate |

InChI |

InChI=1S/C41H47NO14/c1-20-18-41(56-26(7)46)29(30(20)50-23(4)43)31(51-24(5)44)21(2)32(52-25(6)45)34(54-38(48)27-14-11-10-12-15-27)37(55-39(49)28-16-13-17-42-19-28)40(8,9)36-33(53-36)22(3)35(41)47/h10-17,19-20,22,29-34,36-37H,2,18H2,1,3-9H3/t20-,22+,29+,30-,31-,32-,33-,34+,36-,37+,41+/m0/s1 |

InChI Key |

ILKUUGNKCOAKED-LQJNXSFGSA-N |

Isomeric SMILES |

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C)[C@H](C(=C)[C@@H]([C@H]([C@H](C([C@@H]3[C@@H](O3)[C@H](C2=O)C)(C)C)OC(=O)C4=CN=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC1CC2(C(C1OC(=O)C)C(C(=C)C(C(C(C(C3C(O3)C(C2=O)C)(C)C)OC(=O)C4=CN=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Biological Properties of Kansuinine E

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, biological activity, and potential mechanisms of action of Kansuinine E, a jatrophane diterpenoid isolated from the plant Euphorbia kansui. The information is intended to support research and development efforts in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

This compound is a complex diterpenoid belonging to the jatrophane family, a class of natural products characterized by a macrocyclic carbon skeleton. Its chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C41H47NO14 | [1][2] |

| Molecular Weight | 777.81 g/mol | [1][2] |

| Canonical SMILES | C[C@H]1C[C@@]2(OC(C)=O)--INVALID-LINK--C)O[C@H]3--INVALID-LINK--C(=O)O[C@H]4C(=C)C--INVALID-LINK--C)O4)O)O)O">C@@HC(=O)c5ccccc5)OC(=O)C | N/A |

| Compound Type | Jatrophane Diterpenoid | [1][2] |

| Natural Source | Roots of Euphorbia kansui | [1][2] |

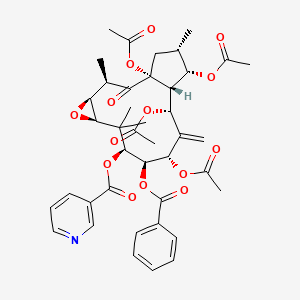

A 2D chemical structure diagram of this compound, generated from its SMILES representation, is provided below.

Figure 1: 2D Chemical Structure of this compound.

Biological Activity: Nitric Oxide Inhibition

This compound has been identified as an inhibitor of nitric oxide (NO) production.[1][2] Overproduction of nitric oxide is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug development.

Quantitative Data

The inhibitory activity of this compound and other jatrophane diterpenoids isolated from Euphorbia kansui on lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophages is summarized below.

| Compound | IC50 (µM) for NO Inhibition |

| This compound | 6.3 [1][2] |

| Jatrophane Diterpenoids (Range) | 0.7 - 46.5 |

Experimental Protocol: Nitric Oxide Inhibition Assay

The following is a detailed methodology for a typical in vitro nitric oxide inhibition assay using RAW 264.7 macrophage cells, based on established protocols.

Objective: To determine the concentration-dependent inhibitory effect of a test compound on nitric oxide production in LPS-stimulated murine macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (e.g., this compound)

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

Microplate reader

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Cells are incubated for 1-2 hours.

-

LPS Stimulation: LPS is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response and nitric oxide production. A set of wells without LPS serves as a negative control.

-

Incubation: The plate is incubated for an additional 24 hours.

-

Nitrite Measurement:

-

100 µL of the cell culture supernatant from each well is transferred to a new 96-well plate.

-

100 µL of Griess reagent is added to each well containing the supernatant.

-

The plate is incubated at room temperature for 10-15 minutes.

-

-

Data Acquisition: The absorbance is measured at 540-550 nm using a microplate reader.

-

Data Analysis:

-

A standard curve is generated using known concentrations of sodium nitrite.

-

The concentration of nitrite in the samples is calculated from the standard curve.

-

The percentage of nitric oxide inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of LPS + Compound / Absorbance of LPS only)] x 100

-

The IC50 value (the concentration of the compound that inhibits 50% of nitric oxide production) is determined by plotting the percentage of inhibition against the compound concentrations.

-

Figure 2: Experimental workflow for the nitric oxide inhibition assay.

Potential Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are not yet available, research on structurally related jatrophane diterpenoids, Kansuinine A and B, provides insights into its likely mechanism of action.

-

NF-κB Pathway: Kansuinine A has been shown to suppress the activation of the IKKβ/IκBα/NF-κB signaling pathway. This is a critical pathway in the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).

-

JAK-STAT Pathway: Kansuinine A and B have been found to inhibit the IL-6-induced activation of STAT3, a key component of the JAK-STAT signaling pathway, which is also involved in inflammation and immune responses.

Given the structural similarity of this compound to these compounds and its demonstrated nitric oxide inhibitory activity, it is plausible that this compound exerts its anti-inflammatory effects through the modulation of the NF-κB and/or JAK-STAT signaling pathways. The inhibition of these pathways would lead to a downstream reduction in the expression of iNOS, thereby decreasing the production of nitric oxide.

Figure 3: Proposed mechanism of action for this compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-inflammatory activity through the inhibition of nitric oxide production. Its complex chemical structure and potent biological activity make it an interesting candidate for further investigation and potential drug development.

Future research should focus on:

-

Elucidating the specific molecular targets of this compound.

-

Confirming its effects on the NF-κB and JAK-STAT signaling pathways through detailed molecular studies.

-

Evaluating its efficacy and safety in in vivo models of inflammation.

-

Exploring structure-activity relationships among the jatrophane diterpenoids to guide the synthesis of more potent and selective inhibitors.

This technical guide provides a foundation for researchers to build upon in their exploration of this compound and its therapeutic potential.

References

Isolating Kansuinine E from Euphorbia kansui: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dried roots of Euphorbia kansui have been a cornerstone of traditional Chinese medicine for centuries, utilized for a range of ailments. Modern phytochemical investigations have revealed a wealth of bioactive compounds within this plant, particularly a class of diterpenoids known as ingenanes. Among these, Kansuinine E represents a molecule of significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of a representative methodology for the isolation and purification of this compound from Euphorbia kansui, synthesized from established protocols for analogous ingenane diterpenoids.

Overview of the Isolation and Purification Workflow

The isolation of this compound from Euphorbia kansui is a multi-step process that begins with the extraction of the raw plant material, followed by a series of chromatographic separations to isolate the target compound. A typical workflow involves an initial solvent extraction, followed by fractionation using column chromatography, and concluding with a high-resolution purification step using preparative high-performance liquid chromatography (HPLC). Bioassay-guided fractionation is a common strategy to track the compound of interest throughout the process.

Experimental Protocols

The following sections detail the experimental procedures for each stage of the isolation and purification process.

Plant Material and Extraction

The dried roots of Euphorbia kansui serve as the starting material.

Protocol:

-

Coarsely powder the dried roots of Euphorbia kansui (5 kg).

-

Macerate the powdered roots in 95% ethanol (3 x 25 L) at room temperature for 72 hours for each extraction.

-

Combine the ethanol extracts and filter to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 50°C to yield the crude ethanol extract.

Fractionation by Column Chromatography

The crude extract is subjected to column chromatography to separate the components based on their polarity.

Protocol:

-

Adsorb the crude ethanol extract (500 g) onto silica gel (1 kg).

-

Prepare a silica gel column (10 cm diameter, 150 cm length) packed with silica gel (5 kg) in petroleum ether.

-

Apply the adsorbed sample to the top of the column.

-

Elute the column with a stepwise gradient of petroleum ether and ethyl acetate mixtures, followed by ethyl acetate and methanol mixtures.

-

Collect fractions of 2 L each and monitor by thin-layer chromatography (TLC).

-

Combine fractions with similar TLC profiles to yield five main fractions (F1-F5).

Bioassay-Guided Selection of Active Fraction

The collected fractions are screened for biological activity to identify the fraction containing the compound of interest. Note: The specific bioassay will depend on the desired therapeutic target.

Protocol:

-

Prepare serial dilutions of each fraction (F1-F5).

-

Perform the selected bioassay (e.g., cytotoxicity assay on a specific cancer cell line).

-

Identify the fraction exhibiting the highest activity (in this representative protocol, F3).

Purification by Preparative RP-HPLC

The active fraction is further purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the pure compound.

Protocol:

-

Dissolve the dried active fraction (F3) in methanol.

-

Perform preparative RP-HPLC on a C18 column.

-

Elute with a gradient of acetonitrile in water.

-

Monitor the elution profile at a suitable wavelength (e.g., 220 nm).

-

Collect the peak corresponding to this compound based on its retention time.

-

Lyophilize the collected fraction to obtain pure this compound.

Data Presentation

The following tables summarize the quantitative data from a representative isolation and purification of this compound.

Table 1: Summary of Extraction and Fractionation Yields

| Step | Starting Material | Yield |

| Ethanol Extraction | 5 kg dried roots | 500 g crude extract |

| Column Chromatography | 500 g crude extract | F1: 80 g, F2: 120 g, F3: 150 g, F4: 100 g, F5: 50 g |

Table 2: Column Chromatography Parameters

| Parameter | Value |

| Stationary Phase | Silica Gel (200-300 mesh) |

| Mobile Phase | Stepwise gradient: Petroleum Ether-Ethyl Acetate (100:0 to 0:100), then Ethyl Acetate-Methanol (100:0 to 80:20) |

| Column Dimensions | 10 cm x 150 cm |

| Fraction Volume | 2 L |

Table 3: Preparative RP-HPLC Parameters

| Parameter | Value |

| Column | C18, 10 µm, 250 x 20 mm |

| Mobile Phase | Gradient: 40% to 80% Acetonitrile in Water over 60 min |

| Flow Rate | 10 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 5 mL |

Table 4: Purification Summary for this compound

| Step | Starting Material | Product | Yield | Purity |

| Preparative RP-HPLC | 10 g of Fraction F3 | This compound | 150 mg | >98% (by analytical HPLC) |

Logical Relationship of Purification Steps

The purification process follows a logical progression from coarse to fine separation, guided by bioassays to ensure the enrichment of the target compound.

Conclusion

The isolation and purification of this compound from Euphorbia kansui is a challenging yet achievable process that relies on a systematic approach of extraction and multi-step chromatography. The protocol outlined in this guide, synthesized from established methodologies for similar ingenane diterpenoids, provides a robust framework for researchers to obtain this promising natural product for further investigation. The successful isolation of this compound will enable more detailed studies of its biological activities and potential as a lead compound in drug discovery and development.

In-Depth Technical Guide to the Spectroscopic Data of Kansuinine E

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the jatrophane diterpenoid, Kansuinine E. The information presented herein has been compiled for researchers, scientists, and drug development professionals, with a focus on clarity, detail, and practical application. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key analytical techniques are provided.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound, a novel jatrophane diterpenoid isolated from Euphorbia kansui.

Table 1: Mass Spectrometry and Infrared Spectroscopy Data for this compound

| Parameter | Value |

| Molecular Formula | C34H40O11 |

| HR-ESI-MS [M+Na]⁺ (m/z) | 647.2462 (Calculated: 647.2466) |

| IR (KBr) νmax (cm⁻¹) | 3446, 2924, 1734, 1635, 1246, 1019 |

Table 2: ¹H NMR Spectroscopic Data for this compound (600 MHz, CDCl₃)

| Position | δH (ppm), multiplicity (J in Hz) |

| 1 | 2.65, m |

| 2 | 2.50, m |

| 3 | 5.75, d (10.2) |

| 4 | 3.29, d (10.2) |

| 5 | 5.63, s |

| 7 | 5.49, d (9.0) |

| 8 | 2.45, m |

| 9 | 5.86, d (11.4) |

| 11 | 2.40, m |

| 12 | 2.05, m |

| 13 | 1.90, m |

| 14 | 2.15, m |

| 15 | 4.98, d (9.6) |

| 16α | 1.65, m |

| 16β | 1.50, m |

| 17 | 4.88, s |

| 18 | 1.05, d (6.6) |

| 19 | 1.12, d (7.2) |

| 20 | 1.85, s |

| 2' | 7.60, d (8.4) |

| 3' | 6.90, d (8.4) |

| 5' | 6.90, d (8.4) |

| 6' | 7.60, d (8.4) |

| 3-OAc | 2.08, s |

| 5-OAc | 2.10, s |

| 7-OAc | 2.03, s |

| 15-OAc | 2.01, s |

| 4'-OMe | 3.85, s |

Table 3: ¹³C NMR Spectroscopic Data for this compound (150 MHz, CDCl₃)

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 45.2 | 15 | 78.9 |

| 2 | 34.5 | 16 | 30.1 |

| 3 | 75.1 | 17 | 112.3 |

| 4 | 52.8 | 18 | 16.5 |

| 5 | 83.2 | 19 | 15.8 |

| 6 | 138.7 | 20 | 18.2 |

| 7 | 74.3 | 1' | 125.9 |

| 8 | 40.1 | 2', 6' | 131.5 |

| 9 | 76.5 | 3', 5' | 114.2 |

| 10 | 134.2 | 4' | 163.5 |

| 11 | 38.9 | 9-p-anisoyl C=O | 165.7 |

| 12 | 25.6 | 3-OAc (C=O) | 170.5 |

| 13 | 35.4 | 5-OAc (C=O) | 170.2 |

| 14 | 32.7 | 7-OAc (C=O) | 170.8 |

| 15-OAc (C=O) | 170.1 |

Experimental Protocols

The following sections detail the methodologies used for the isolation and spectroscopic analysis of this compound.

General Experimental Procedures

Optical rotations were measured using a JASCO P-1020 digital polarimeter. UV spectra were obtained on a Shimadzu UV-2401A spectrophotometer. IR spectra were recorded on a Bruker TEN-SOR 27 spectrometer with KBr pellets. 1D and 2D NMR spectra were acquired on Bruker AV-600 spectrometers with TMS as an internal standard. HR-ESI-MS data were collected on an Agilent 6210 TOF mass spectrometer. Column chromatography was performed using silica gel (200–300 mesh, Qingdao Marine Chemical Inc., Qingdao, China), Sephadex LH-20 (GE Healthcare), and ODS (50 μm, YMC).

Extraction and Isolation of this compound

The dried and powdered roots of Euphorbia kansui (10 kg) were extracted three times with 95% ethanol at room temperature. The combined extracts were concentrated under reduced pressure to yield a crude extract (1.2 kg). This extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

The ethyl acetate fraction (300 g) was subjected to silica gel column chromatography, eluting with a gradient of petroleum ether/acetone (from 100:1 to 1:1, v/v), to yield eight fractions (Fr. A–H). Fraction F (25 g) was further separated by Sephadex LH-20 column chromatography with CHCl₃/MeOH (1:1, v/v) to give four subfractions (Fr. F1–F4).

Subfraction F3 (5 g) was chromatographed on an ODS column with a stepwise gradient of MeOH/H₂O (from 50:50 to 100:0, v/v) to afford six subfractions (Fr. F3a–F3f). Finally, this compound (15 mg) was purified from subfraction F3d (500 mg) by semi-preparative HPLC using a mobile phase of MeCN/H₂O (65:35, v/v).

Biological Activity and Signaling Pathway

This compound, along with other isolated jatrophane diterpenoids, was evaluated for its multidrug resistance (MDR) reversal activity. The overexpression of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is a major mechanism of MDR in cancer cells, as it actively pumps chemotherapeutic drugs out of the cell. Jatrophane diterpenoids have been shown to modulate the function of P-gp, thereby resensitizing cancer cells to chemotherapy.

The diagram below illustrates the general mechanism of P-glycoprotein-mediated multidrug resistance and the inhibitory action of jatrophane diterpenoids like this compound.

The following diagram illustrates the experimental workflow for the isolation and characterization of this compound.

An In-depth Technical Guide on the Natural Sources and Abundance of Kansuinine E

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, abundance, and isolation of Kansuinine E, a jatrophane-type diterpenoid of interest for its biological activities. The information is curated for professionals in research and drug development.

Natural Source

The primary and exclusive natural source of this compound identified to date is the root of Euphorbia kansui T.N. Liou ex T.P. Wang.[1][2] This plant, belonging to the Euphorbiaceae family, is a well-known herb in traditional Chinese medicine.[1] The roots of Euphorbia kansui are rich in a diverse array of terpenoids, particularly diterpenoids and triterpenoids, which are considered its main bioactive constituents.[1][2] this compound is one of the many jatrophane-type diterpenoids isolated from this plant source.

Abundance of this compound

The concentration of diterpenoids in Euphorbia kansui can be influenced by various factors such as the geographical origin of the plant, harvesting time, and processing methods. For context, a study on the quantitative analysis of two other marker triterpenoids, euphol and tirucallol, in Kansui Radix (the dried root of Euphorbia kansui) found their contents to be in the range of 0.10-0.19% and 0.05-0.07%, respectively. While not directly indicative of this compound levels, this provides a general idea of the concentration of individual terpenoids in the plant material.

Table 1: Quantitative Data on Related Terpenoids in Euphorbia kansui

| Compound | Plant Part | Method of Analysis | Abundance (% w/w) | Reference |

| Euphol | Root | GC-MS | 0.10 - 0.19 | |

| Tirucallol | Root | GC-MS | 0.05 - 0.07 | |

| This compound | Root | HPLC/MS-based methods | Not explicitly reported | - |

Experimental Protocols: Isolation of Jatrophane Diterpenoids from Euphorbia kansui

The following is a representative experimental protocol for the isolation of jatrophane diterpenoids, including this compound, from the roots of Euphorbia kansui. This protocol is a composite of methodologies described in various studies and may require optimization for the specific isolation of this compound.

3.1. Plant Material and Extraction

-

Plant Material: Dried roots of Euphorbia kansui.

-

Extraction:

-

The air-dried and powdered roots (e.g., 10 kg) are extracted exhaustively with 95% ethanol at room temperature (3 x 50 L, 7 days each).

-

The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

3.2. Fractionation

-

The crude extract is suspended in water and partitioned successively with petroleum ether, and ethyl acetate.

-

The ethyl acetate fraction, which typically contains the diterpenoids, is concentrated under reduced pressure.

3.3. Chromatographic Separation

-

Silica Gel Column Chromatography:

-

The ethyl acetate fraction is subjected to silica gel column chromatography.

-

Elution is performed with a gradient of solvents, for example, a hexane-ethyl acetate gradient (e.g., from 100:0 to 0:100) or a chloroform-methanol gradient.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions enriched with jatrophane diterpenoids are further purified by preparative HPLC.

-

A C18 reversed-phase column is commonly used.

-

The mobile phase is typically a gradient of methanol-water or acetonitrile-water.

-

The eluate is monitored by a UV detector, and fractions corresponding to individual peaks are collected.

-

-

Structure Elucidation:

-

The purity and structure of the isolated compounds, including this compound, are determined using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR, COSY, HMQC, and HMBC).

-

Visualizations

Caption: General workflow for the isolation of this compound.

Caption: Bioassay-guided isolation of this compound.

Signaling Pathways

Currently, there is a lack of specific studies detailing the signaling pathways modulated by this compound. While research has been conducted on the biological activities of crude extracts of Euphorbia kansui and some of its other constituents, such as Kansuinine A, the specific molecular targets and mechanisms of action for this compound remain to be elucidated. Future research is warranted to explore the pharmacological effects of this compound at the molecular level to understand its potential therapeutic applications.

References

The Biosynthetic Pathway of Kansuinine E in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kansuinine E, a complex lathyrane diterpenoid found in plants of the Euphorbia genus, particularly Euphorbia kansui, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for sustainable production through metabolic engineering and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, integrating current knowledge of diterpenoid biosynthesis in Euphorbiaceae. While the early stages of the pathway are well-established, the specific enzymatic steps leading to the final structure of this compound are presented as a putative pathway based on analogous reactions in related species. This document includes detailed descriptions of the key enzyme families involved, a structured presentation of relevant (though limited) quantitative data, detailed experimental protocols for enzyme characterization, and visualizations of the biosynthetic pathway and experimental workflows.

Introduction to this compound and Lathyrane Diterpenoids

Lathyrane diterpenoids are a diverse class of natural products characterized by a unique tricyclic 5/11/3-membered ring system.[1] They are predominantly found in the Euphorbiaceae family and exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and multidrug resistance reversal properties.[1] this compound is a member of this family, distinguished by its specific pattern of hydroxylation and acylation. The biosynthesis of these intricate molecules originates from the general isoprenoid pathway and involves a series of cyclizations and oxidative modifications catalyzed by specialized enzymes.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway established for lathyrane diterpenoids. This pathway can be divided into three main stages: the formation of the universal diterpene precursor, the cyclization to the lathyrane scaffold, and the subsequent functionalization to yield the final product.

Stage 1: Formation of Geranylgeranyl Diphosphate (GGPP)

The biosynthesis begins with the universal C20 precursor of diterpenoids, geranylgeranyl diphosphate (GGPP). GGPP is synthesized in the plastids via the methylerythritol 4-phosphate (MEP) pathway, which utilizes pyruvate and glyceraldehyde-3-phosphate as primary substrates.

Stage 2: Formation of the Lathyrane Skeleton

This stage involves the cyclization of GGPP to form the characteristic lathyrane ring system.

-

Conversion of GGPP to Casbene: The first committed step is the cyclization of GGPP to casbene, a macrocyclic diterpene. This reaction is catalyzed by casbene synthase (CBS) .[2]

-

Oxidation of Casbene: Casbene then undergoes a series of oxidation reactions catalyzed by cytochrome P450 monooxygenases (CYPs) . A key conserved step is the oxidation at the C5 position.[3][4]

-

Formation of Jolkinol C: Further oxidations and an intramolecular cyclization, likely involving additional CYPs and possibly alcohol dehydrogenases (ADHs), lead to the formation of the lathyrane scaffold.[2] Jolkinol C is a key intermediate in the biosynthesis of many lathyrane diterpenoids.

Stage 3: Putative Functionalization of the Lathyrane Skeleton to this compound

The final steps in the biosynthesis of this compound involve a series of specific hydroxylations and acylations of the lathyrane core. While the specific enzymes from Euphorbia kansui have not been functionally characterized, a putative pathway can be proposed based on the structure of this compound and known activities of enzyme families involved in diterpenoid biosynthesis.

-

Hydroxylation Events: Additional cytochrome P450 monooxygenases are proposed to catalyze site-specific hydroxylations on the lathyrane scaffold to produce a polyhydroxylated intermediate.

-

Acylation: The hydroxyl groups are then acylated by acyltransferases , likely belonging to the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyl-CoA-dependent transferases. These enzymes would utilize specific acyl-CoA donors to attach the characteristic ester groups found on this compound.

Key Enzymes in the Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process involving several key enzyme families.

| Enzyme Class | Abbreviation | Function | Known Examples in Lathyrane Biosynthesis |

| Diterpene Synthase | CBS | Cyclization of GGPP to casbene | Casbene synthases from Ricinus communis and Jatropha curcas[2][3] |

| Cytochrome P450 Monooxygenase | CYP | Oxidation and hydroxylation of the diterpene scaffold | CYP726A subfamily members involved in casbene oxidation[3][4] |

| Alcohol Dehydrogenase | ADH | Oxidation of hydroxyl groups | ADH involved in jolkinol C formation in Euphorbia lathyris[2] |

| Acyltransferase | BAHD | Acylation of the lathyrane core | BAHD acyltransferases identified in the diterpene biosynthetic gene cluster of Euphorbia lathyris |

Experimental Protocols

Detailed experimental protocols are essential for the functional characterization of the enzymes involved in the this compound biosynthetic pathway. Below are representative protocols for the key enzyme classes.

Protocol for Cloning and Heterologous Expression of Biosynthetic Genes

Objective: To obtain recombinant enzymes for in vitro characterization.

Workflow:

Figure 1: Workflow for heterologous expression of biosynthetic enzymes.

Methodology:

-

RNA Isolation: Total RNA is extracted from young leaves or roots of Euphorbia kansui using a commercial plant RNA extraction kit or a TRIzol-based method.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

Gene Amplification: Putative biosynthetic genes (CBS, CYPs, ADHs, BAHDs) are amplified from the cDNA by PCR using gene-specific primers designed based on homologous sequences from related species or transcriptome data.

-

Cloning: The amplified PCR products are cloned into a suitable expression vector (e.g., pET series for E. coli or pYES2 for yeast).

-

Heterologous Expression: The expression constructs are transformed into a suitable host, such as E. coli BL21(DE3) or Saccharomyces cerevisiae. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

-

Protein Purification: The recombinant proteins, often with an affinity tag (e.g., His-tag), are purified from the cell lysate using affinity chromatography.

Protocol for In Vitro Enzyme Assays

Objective: To determine the function and kinetic parameters of the recombinant enzymes.

A. Casbene Synthase (CBS) Assay:

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM HEPES, pH 7.5), 10 mM MgCl₂, 1 mM DTT, the purified CBS enzyme, and the substrate GGPP.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Product Extraction: Stop the reaction and extract the diterpene products with an organic solvent (e.g., hexane or ethyl acetate).

-

Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification of casbene.

B. Cytochrome P450 (CYP) Assay:

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4), the purified CYP enzyme, a cytochrome P450 reductase (CPR) partner, the diterpene substrate (e.g., casbene or a lathyrane intermediate), and an NADPH regenerating system.

-

Incubation: Incubate the reaction at an optimal temperature with shaking.

-

Product Extraction: Extract the products with an organic solvent.

-

Analysis: Analyze the products by Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS to identify and quantify the oxidized products.

C. Acyltransferase (BAHD) Assay:

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), the purified BAHD enzyme, the hydroxylated lathyrane substrate, and an acyl-CoA donor (e.g., acetyl-CoA, benzoyl-CoA).

-

Incubation: Incubate the reaction at an optimal temperature.

-

Product Extraction: Extract the acylated products with an organic solvent.

-

Analysis: Analyze the products by LC-MS to identify and quantify the acylated diterpenoids.

Visualizing the Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Figure 2: Proposed biosynthetic pathway of this compound.

Conclusion and Future Perspectives

The proposed biosynthetic pathway of this compound provides a roadmap for future research aimed at elucidating the precise enzymatic steps and regulatory mechanisms. While the early stages of lathyrane biosynthesis are becoming clearer, the functional characterization of the specific cytochrome P450s and acyltransferases from Euphorbia kansui is a critical next step. Transcriptome and genome sequencing of E. kansui, combined with metabolomic profiling, will be invaluable for identifying candidate genes. The successful heterologous expression and in vitro characterization of these enzymes will not only confirm their roles in the pathway but also provide powerful biocatalysts for the sustainable production of this compound and other valuable diterpenoids. This knowledge will ultimately support the development of novel pharmaceuticals and advance the field of plant metabolic engineering.

References

- 1. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Production of Bioactive Diterpenoids in the Euphorbiaceae Depends on Evolutionarily Conserved Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Production of bioactive diterpenoids in the euphorbiaceae depends on evolutionarily conserved gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Kansuinine E: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kansuinine E is a macrocyclic jatrophane diterpene isolated from the roots of Euphorbia kansui. As a member of the diterpenoid family, it exhibits significant biological activities, most notably the inhibition of nitric oxide (NO) production. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on experimental data and methodologies to support further research and drug development efforts.

Physicochemical Properties of this compound

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₄₁H₄₇NO₁₄ | [1][2] |

| Molecular Weight | 777.81 g/mol | [1][2] |

| CAS Number | 672945-84-5 | [1][2] |

| Appearance | White powder | |

| Melting Point | Not available | |

| Solubility | Soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. | |

| ¹H-NMR (CDCl₃, 400 MHz) | Data not available in the searched resources. | |

| ¹³C-NMR (CDCl₃, 100 MHz) | Data not available in the searched resources. | |

| Mass Spectrometry (MS) | Data not available in the searched resources. | |

| Infrared (IR) Spectroscopy | Data not available in the searched resources. |

Experimental Protocols

Isolation and Purification of this compound from Euphorbia kansui

The following is a general protocol for the isolation of jatrophane diterpenoids, including this compound, from the roots of Euphorbia kansui. This protocol is based on established methodologies for the separation of terpenoids from this plant source.

Methodology:

-

Extraction: The dried and powdered roots of Euphorbia kansui are extracted exhaustively with 95% ethanol at room temperature.

-

Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude residue.

-

Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate. The ethyl acetate layer, containing the diterpenoids, is collected.

-

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of petroleum ether and ethyl acetate of increasing polarity.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values are combined.

-

Purification: Fractions containing this compound are further purified by repeated column chromatography or high-performance liquid chromatography (HPLC) to yield the pure compound.

Nitric Oxide (NO) Inhibition Assay

This compound has been identified as an inhibitor of nitric oxide production with an IC₅₀ value of 6.3 μM. The following protocol describes a common method for assessing the NO inhibitory activity of a compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁵ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are pre-incubated for 1-2 hours.

-

Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce NO production, except for the control group.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Quantification: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated for 10 minutes at room temperature.

-

Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540 nm using a microplate reader.

-

Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated (untreated) wells.

Biological Activity and Signaling Pathways

This compound's primary reported biological activity is the inhibition of nitric oxide production. While the specific signaling pathways for this compound have not been fully elucidated, studies on related kansuinines from E. kansui provide insights into its potential mechanisms of action.

Potential Inhibition of the NF-κB Signaling Pathway

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response in macrophages. LPS binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO. Given that this compound inhibits LPS-induced NO production, it is plausible that it interferes with the NF-κB signaling pathway. Studies on the related compound, Kansuinine A, have shown its ability to suppress the phosphorylation of IKKβ and IκBα, key steps in the activation of NF-κB.

Potential Modulation of the STAT3 Signaling Pathway

Interleukin-6 (IL-6) is a pleiotropic cytokine that plays a crucial role in inflammation and immune responses. IL-6 binding to its receptor activates the JAK/STAT signaling pathway, leading to the phosphorylation and activation of STAT3. Activated STAT3 dimerizes, translocates to the nucleus, and regulates the transcription of target genes. Kansuinine A and B have been shown to inhibit IL-6-induced STAT3 activation. It is possible that this compound shares this activity.

Conclusion

This compound is a promising natural product with potent nitric oxide inhibitory activity. This technical guide has summarized its known physicochemical properties and provided detailed experimental protocols for its isolation and biological evaluation. The potential involvement of the NF-κB and STAT3 signaling pathways in its mechanism of action suggests that this compound may have therapeutic potential in inflammatory diseases. Further research is warranted to fully elucidate its spectral characteristics, confirm its precise mechanism of action, and evaluate its efficacy and safety in preclinical models. This information will be crucial for advancing the development of this compound as a potential therapeutic agent.

References

In Vitro Biological Activity of Kansuinine E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kansuinine E is a jatrophane-type diterpenoid isolated from the roots of Euphorbia kansui. This technical guide provides a comprehensive overview of the known in vitro biological activities of this compound and related jatrophane diterpenoids. While specific data on this compound is limited, this document extrapolates its potential activities based on the broader class of jatrophane diterpenoids, offering a valuable resource for guiding future research and drug discovery efforts. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

In Vitro Biological Activities

Anti-inflammatory Activity

This compound has been identified as a nitric oxide (NO) inhibitor.[1] Nitric oxide is a key signaling molecule in inflammation, and its inhibition is a common strategy for the development of anti-inflammatory agents.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Compound | Biological Activity | Assay System | IC₅₀ |

| This compound | Nitric Oxide Inhibition | 6.3 µM[1] |

The anti-inflammatory potential of related kansuinines and the broader class of jatrophane diterpenoids suggests that this compound may also modulate key inflammatory pathways. For instance, Kansuinine A and B have been shown to inhibit IL-6-induced Stat3 activation.[2] Furthermore, the anti-atherosclerotic effects of Kansuinine A are linked to the suppression of the NF-κB signaling pathway, a central regulator of inflammation.[3][4][5][6]

Anticancer Activity of Related Jatrophane Diterpenoids

While specific anticancer studies on this compound are not yet available, numerous jatrophane diterpenoids have demonstrated significant potential in this area. Their mechanisms of action are often multifaceted, including the modulation of multidrug resistance (MDR) and interference with DNA damage response pathways.

Jatrophane diterpenoids have been shown to act as P-glycoprotein (P-gp) modulators, reversing multidrug resistance in cancer cell lines.[7][8] This activity is critical for enhancing the efficacy of existing chemotherapeutic agents. Additionally, certain jatrophanes inhibit the ATR-Chk1 signaling pathway, which is crucial for the cellular response to DNA damage.[9] By inhibiting this pathway, these compounds can increase the sensitivity of cancer cells to DNA-damaging agents. The PI3K/NF-κB pathway has also been identified as a target for some jatrophane diterpenes in the context of overcoming multidrug resistance.[7]

Table 2: In Vitro Anticancer-Related Activities of Jatrophane Diterpenoids

| Compound Class | Biological Activity | Cell Line(s) | Key Findings |

| Jatrophane Diterpenoids | Multidrug Resistance Reversal | MCF-7/ADR, HCT-8/T | Inhibition of P-gp efflux pump, sensitization to chemotherapeutic drugs.[7][8] |

| Jatrophane Diterpenoids | Inhibition of ATR-Chk1 Pathway | A549 | Suppression of camptothecin-induced Chk1 phosphorylation, potentiation of chemotherapy.[9] |

| Jatrophane Diterpenes | Inhibition of PI3K/NF-κB Pathway | MCF-7/ADR | Reduction of P-gp expression, increased apoptosis.[7] |

Antiviral Activity of Related Jatrophane Diterpenoids

Several studies have highlighted the antiviral potential of jatrophane diterpenoids against a range of viruses. This suggests that this compound may also possess antiviral properties worthy of investigation.

Table 3: In Vitro Antiviral Activity of Jatrophane Diterpenoids

| Compound (Jatrophane Ester) | Virus | Assay System | EC₅₀ / IC₅₀ |

| Jatrophane Ester (Compound 3) | Chikungunya virus (CHIKV) | Virus-cell-based assay | EC₅₀ = 0.76 µM[2][10] |

| Jatrophane Ester (Compound 3) | HIV-1 | Virus-cell-based assay | IC₅₀ = 0.34 µM[2][10] |

| Jatrophane Ester (Compound 3) | HIV-2 | Virus-cell-based assay | IC₅₀ = 0.043 µM[2][10] |

The proposed mechanism for the anti-CHIKV activity of some jatrophane diterpenoids involves a Protein Kinase C (PKC)-dependent pathway.[2][10]

Signaling Pathways Modulated by Jatrophane Diterpenoids

The following diagrams illustrate the signaling pathways that have been reported to be modulated by jatrophane diterpenoids, providing a framework for investigating the mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays relevant to assessing the biological activities of this compound.

Nitric Oxide (NO) Production Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Workflow:

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Nitrite Measurement:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Western Blotting for Apoptosis Markers

Western blotting is used to detect the expression levels of key proteins involved in apoptosis, such as caspases, Bcl-2 family proteins, and PARP.

Protocol:

-

Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is used as a loading control.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Data Acquisition and Analysis: Analyze the samples on a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

Conclusion and Future Directions

This compound, a jatrophane diterpenoid, has demonstrated in vitro activity as a nitric oxide inhibitor, suggesting its potential as an anti-inflammatory agent. Based on the biological activities of the broader class of jatrophane diterpenoids, it is plausible that this compound may also possess significant anticancer and antiviral properties.

Future research should focus on:

-

Comprehensive in vitro screening: Evaluating the cytotoxic effects of this compound against a panel of cancer cell lines to determine its IC₅₀ values.

-

Mechanistic studies: Investigating the effect of this compound on apoptosis, cell cycle progression, and key signaling pathways (e.g., NF-κB, PI3K/Akt, MAPK) in cancer cells.

-

Antiviral evaluation: Screening this compound against a variety of viruses to identify any potential antiviral activity and elucidate its mechanism of action.

-

In vivo studies: If promising in vitro activity is observed, further investigation in animal models will be necessary to assess its efficacy and safety.

This technical guide provides a foundational understanding of the potential biological activities of this compound and offers a roadmap for its further investigation as a potential therapeutic agent.

References

- 1. Insights on the molecular mechanism of anti-inflammatory effect of formula from Islamic traditional medicine: An in-silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Jatrophane diterpenes as inhibitors of chikungunya virus replication: structure-activity relationship and discovery of a potent lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Jatrophane Diterpenoids from Euphorbia peplus as Multidrug Resistance Modulators with Inhibitory Effects on the ATR-Chk-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Preliminary Cytotoxicity Screening of Diterpenoids from Euphorbia kansui

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of bioactive compounds isolated from Euphorbia kansui. It is intended for researchers, scientists, and professionals in the field of drug development. The document outlines quantitative cytotoxic data, detailed experimental protocols for assays, and visual representations of experimental workflows and relevant signaling pathways.

Data Presentation: Cytotoxicity of Compounds from Euphorbia kansui

The cytotoxic effects of compounds isolated from Euphorbia kansui have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound that inhibits 50% of cell viability, is a standard metric for cytotoxicity.[1] The following table summarizes the IC₅₀ values for two triterpenoids isolated from this plant.[2]

| Compound ID | Cell Line | Cell Type | IC₅₀ (µM) |

| 1 (tirucalla-8,24-diene-3β,11β-diol-7-one) | HCT-116 | Colon Cancer | 20.84 ± 1.28 |

| MKN-45 | Gastric Cancer | 10.18 ± 1.36 | |

| MCF-7 | Breast Cancer | 10.82 ± 1.18 | |

| 2 (eupha-8,24-diene-3β,11β-diol-7-one) | HCT-116 | Colon Cancer | 33.97 ± 2.15 |

| MKN-45 | Gastric Cancer | 14.95 ± 1.82 | |

| MCF-7 | Breast Cancer | 13.98 ± 1.05 |

Data sourced from a study on chemical constituents from Euphorbia kansui.[2]

Other studies have reported that ingenane-type diterpenes from E. kansui also exhibit anti-proliferative and pro-apoptotic effects in several human cancer cell lines.[3][4] For instance, one ingenol derivative was found to induce cytotoxicity in hepatocytes by triggering cell cycle arrest and activating the mitochondrial apoptosis pathway.[5][6]

Experimental Protocols

The following is a detailed protocol for the MTT assay, a common colorimetric method for assessing cell viability and cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., HCT-116, MKN-45, MCF-7) in appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Harvest cells in the logarithmic growth phase using trypsin.

-

Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound (e.g., Kansuinine E) in dimethyl sulfoxide (DMSO).

-

Create a series of dilutions of the test compound in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for 48 to 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

-

Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula:

-

Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Visualization of Workflows and Pathways

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Hypothesized Signaling Pathway for Cytotoxicity

Several diterpenes from Euphorbia kansui are known to induce apoptosis through the mitochondrial pathway, which involves the generation of reactive oxygen species (ROS) and regulation of the Bcl-2 family of proteins.[5][6]

Caption: Hypothesized mechanism of apoptosis induced by E. kansui diterpenes.

References

- 1. Chemical Constituents from Euphorbia kansui - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. An Ingenane-Type Diterpene from Euphorbia kansui Promoted Cell Apoptosis and Macrophage Polarization via the Regulation of PKC Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Ingenol Derived from Euphorbia kansui Induces Hepatocyte Cytotoxicity by Triggering G0/G1 Cell Cycle Arrest and Regulating the Mitochondrial Apoptosis Pathway in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Kansuinine E: A Review of the Diterpenoids from Euphorbia kansui

An in-depth examination of the discovery and history of diterpenoids isolated from the traditional medicinal plant Euphorbia kansui, with a focus on the structural class to which Kansuinine E would belong. Despite extensive research on this plant, specific data regarding the discovery, isolation, and synthesis of a compound designated "this compound" remains elusive in publicly accessible scientific literature. This guide, therefore, provides a comprehensive overview of the closely related and well-characterized kansuinine analogues, offering valuable insights for researchers, scientists, and drug development professionals interested in this class of bioactive molecules.

Introduction

The dried root of Euphorbia kansui has been a staple in traditional Chinese medicine for centuries, utilized for its diuretic, purgative, and anti-inflammatory properties. Modern phytochemical investigations have revealed that the therapeutic and toxic effects of this plant are largely attributable to a diverse array of diterpenoids. These compounds, characterized by complex carbon skeletons, have garnered significant attention from the scientific community for their potent biological activities, including cytotoxic, anti-tumor, and antiviral effects.

While a number of diterpenes, such as Kansuinine A, Kansuinine B, and various kansuiphorins, have been successfully isolated and characterized from Euphorbia kansui, specific information regarding a "this compound" is not available in the current body of scientific literature. This document will synthesize the available knowledge on the discovery and history of the broader family of kansuinine and related diterpenoids, providing a framework for understanding the chemical landscape from which a putative this compound would emerge.

Discovery and Isolation of Diterpenoids from Euphorbobia kansui

The initial discovery of diterpenoids from Euphorbia kansui dates back to pioneering phytochemical studies aimed at identifying the active constituents of this traditional remedy. The isolation of these compounds is a multi-step process that begins with the extraction of the dried plant material, followed by extensive chromatographic separation.

General Experimental Protocol for Isolation

A typical isolation workflow for obtaining diterpenoids from Euphorbia kansui is as follows:

-

Extraction: The dried and powdered roots of Euphorbia kansui are subjected to extraction with a solvent such as ethanol or methanol. This process yields a crude extract containing a complex mixture of phytochemicals.

-

Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step serves to fractionate the compounds based on their solubility, with the diterpenoids typically concentrating in the ethyl acetate fraction.

-

Chromatographic Separation: The diterpenoid-rich fraction is then subjected to a series of chromatographic techniques to isolate individual compounds. These techniques commonly include:

-

Silica Gel Column Chromatography: Used for initial separation based on polarity.

-

Sephadex LH-20 Column Chromatography: Employed for further purification, particularly for separating compounds with similar polarities.

-

High-Performance Liquid Chromatography (HPLC): A high-resolution technique, often using reversed-phase columns (e.g., C18), to achieve final purification of individual diterpenoids.

-

The isolation of specific compounds is guided by bioassays or spectroscopic analysis of the collected fractions.

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques. The data obtained from these methods provide detailed information about the connectivity of atoms, stereochemistry, and overall molecular architecture.

| Spectroscopic Technique | Information Provided |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, aiding in the determination of the molecular formula. |

| ¹H NMR Spectroscopy | Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. |

| ¹³C NMR Spectroscopy | Reveals the number and types of carbon atoms present in the molecule. |

| 2D NMR Spectroscopy | Includes techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity between protons and carbons, allowing for the assembly of the carbon skeleton. |

| X-ray Crystallography | When a suitable crystal can be grown, this technique provides the definitive three-dimensional structure of the molecule, including its absolute stereochemistry. |

The Kansuinine Family and Related Diterpenoids

The diterpenoids isolated from Euphorbia kansui belong to several structural classes, with the jatrophane and ingenane types being prominent. The kansuinines are a series of jatrophane diterpenes that have been the subject of considerable interest due to their biological activities.

While a "this compound" is not documented, the known kansuinines, such as Kansuinine A and B, share a common structural core. The structural diversity within this family arises from variations in the substitution patterns and oxidation states of the core skeleton.

Synthesis of Kansuinine Analogues

The complex structures of the kansuinine and related diterpenoids have made them challenging targets for total synthesis. Synthetic chemists are drawn to these molecules not only for their potential therapeutic applications but also for the opportunity to develop novel synthetic methodologies. The total synthesis of these compounds allows for the unambiguous confirmation of their structures and provides access to analogues that may possess improved biological activities.

A general retrosynthetic analysis for a jatrophane diterpene like the kansuinines would involve dissecting the complex polycyclic core into simpler, more readily available starting materials.

Caption: A generalized retrosynthetic approach for the Kansuinine core structure.

Biological Activities and Signaling Pathways

Diterpenoids from Euphorbia kansui have been shown to exhibit a range of biological activities, with cytotoxicity against various cancer cell lines being one of the most prominent. The mechanisms underlying these activities are often complex and can involve the modulation of multiple cellular signaling pathways. For instance, some diterpenes have been found to induce apoptosis (programmed cell death) in cancer cells by activating caspase cascades and altering the expression of pro- and anti-apoptotic proteins.

Caption: Simplified signaling pathway for diterpenoid-induced apoptosis.

Conclusion

The diterpenoids from Euphorbia kansui represent a rich source of structurally diverse and biologically active natural products. While the specific entity "this compound" remains to be identified and characterized in the scientific literature, the study of its known analogues provides a crucial foundation for future research in this area. The detailed experimental protocols for isolation and structure elucidation, combined with the ongoing efforts in total synthesis and biological evaluation, will undoubtedly continue to uncover the therapeutic potential of this fascinating class of molecules. Further phytochemical investigation of Euphorbia kansui may yet lead to the discovery of new kansuinine derivatives, potentially including the elusive this compound.

Methodological & Application

Application Notes & Protocols: A Methodological Approach to the Total Synthesis of Kansuinine E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kansuinine E is a member of the ingenane family of diterpenoids, a class of natural products renowned for their complex molecular architecture and significant biological activities. The core structural feature of ingenanes is the highly strained and sterically congested bicyclo[4.4.1]undecane ring system, which possesses a unique "inside-outside" or trans-intrabridgehead stereochemistry. This intricate three-dimensional structure has made the ingenanes a formidable challenge for synthetic chemists and a compelling target for the development of novel synthetic methodologies. While a dedicated total synthesis of this compound has not been extensively documented in peer-reviewed literature, its structural similarity to ingenol, the parent member of the family, allows for a robust synthetic strategy to be formulated based on the successful total syntheses of the latter.

This document outlines a detailed methodological approach for the total synthesis of this compound, leveraging the key strategies and chemical transformations developed in the context of ingenol synthesis. The protocols and data presented herein are adapted from seminal works in the field and are intended to provide a comprehensive guide for researchers engaged in the synthesis of ingenane diterpenoids and their analogues for potential therapeutic applications.

Retrosynthetic Analysis

The proposed retrosynthetic strategy for this compound hinges on the disconnection of the peripheral functional groups to reveal the core ingenane skeleton. The key challenge lies in the stereocontrolled construction of the bicyclo[4.4.1]undecane system. The analysis envisions a convergent approach, wherein the strained bicyclic core is assembled from a more flexible macrocyclic precursor via a ring-closing metathesis (RCM) reaction, a strategy successfully employed in the synthesis of ingenol.

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Strategies and Methodologies

The forward synthesis is conceptualized in two main phases: the construction of the core carbocyclic framework and the subsequent functionalization to yield this compound.

Phase 1: Synthesis of the Ingenane Core

The initial phase focuses on the assembly of the tetracyclic core of this compound. A plausible and efficient approach, inspired by the work of Baran and coworkers on the synthesis of ingenol, commences with the inexpensive and readily available monoterpene, (+)-3-carene.[1] This two-phase synthesis strategy (cyclase phase and oxidase phase) offers a scalable route to the ingenane skeleton.[2][3]

-

Cyclase Phase: Construction of the Carbon Framework: This phase aims to construct the basic carbon skeleton of the ingenane. Key transformations include a diastereoselective cyclopropanation, a pivotal pinacol rearrangement to form the seven-membered B-ring, and subsequent modifications to install the necessary handles for the closure of the C-ring.

-

Oxidase Phase: Introduction of Oxygenation: Following the construction of the carbocyclic core, the oxidase phase involves a series of stereoselective oxidation reactions to introduce the required hydroxyl groups. This phase is critical for setting the stereochemistry of the final molecule.

An alternative and well-established strategy, pioneered by the Wood group, employs a ring-closing metathesis (RCM) reaction to forge the strained "inside-outside" bridgehead bond of the bicyclo[4.4.1]undecane system.[4][5] This approach typically involves the synthesis of a macrocyclic diene precursor, which upon treatment with a Grubbs-type catalyst, undergoes intramolecular cyclization to yield the ingenane core.

Caption: Forward synthesis of the ingenane core.

Phase 2: Late-Stage Functionalization

With the ingenane core in hand, the final phase of the synthesis involves the introduction and manipulation of functional groups to match those of this compound. This includes stereoselective installation of hydroxyl groups and subsequent esterifications to append the acetate and nicotinate moieties. The specific reagents and conditions for these transformations would need to be carefully selected to avoid unwanted side reactions on the complex and sensitive ingenane skeleton.

Quantitative Data from Analogous Ingenol Synthesis

The following table summarizes representative yields for key transformations in the synthesis of the ingenane core, adapted from the total synthesis of ingenol. These values provide a benchmark for the expected efficiency of the proposed synthesis of this compound.

| Step No. | Transformation | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| 1 | Diastereoselective Cyclopropanation | (+)-3-Carene derivative | Tricyclic intermediate | Simmons-Smith or similar | ~70-80 | [1] |

| 2 | Pinacol Rearrangement | Diol precursor | Bicyclo[4.4.1]undecanone | Lewis or Brønsted acid | ~60-70 | [2] |

| 3 | Ring-Closing Metathesis | Macrocyclic diene | Ingenane core | Grubbs II catalyst, toluene, reflux | ~75-85 | [4][6] |

| 4 | Late-Stage C-H Oxidation | Ingenane intermediate | Hydroxylated ingenane | SeO₂, t-BuOOH | ~50-60 | [2] |

Experimental Protocols

The following are representative protocols for key steps in the synthesis of the ingenane core, adapted from the literature on ingenol synthesis.

Protocol 1: Pinacol Rearrangement for B-Ring Formation

-

Objective: To construct the seven-membered B-ring of the ingenane core via a pinacol rearrangement.

-

Procedure:

-

To a solution of the diol precursor (1.0 equiv) in a suitable solvent such as dichloromethane (CH₂Cl₂) at -78 °C is added a Lewis acid (e.g., BF₃·OEt₂, 1.2 equiv).

-

The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to 0 °C over 2 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

The aqueous layer is extracted with CH₂Cl₂ (3x).

-

The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired bicyclo[4.4.1]undecanone.

-

Protocol 2: Ring-Closing Metathesis (RCM)

-

Objective: To construct the strained "inside-outside" bicyclo[4.4.1]undecane core.

-

Procedure:

-

To a solution of the macrocyclic diene precursor (1.0 equiv) in degassed toluene is added a solution of Grubbs second-generation catalyst (0.05-0.10 equiv) in toluene.

-

The reaction mixture is heated to reflux for 12-24 hours under an inert atmosphere (e.g., argon).

-

The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the ingenane core.

-

Caption: Mechanism of Ring-Closing Metathesis.

Conclusion

The total synthesis of this compound represents a significant challenge in contemporary organic chemistry. The methodologies outlined in these application notes, drawn from the successful total syntheses of the parent ingenane, ingenol, provide a robust and viable blueprint for achieving this goal. The key to a successful synthesis will be the careful execution of the cyclase and oxidase phases to construct the highly functionalized and stereochemically complex ingenane core. The successful application of these strategies will not only provide access to this compound for further biological evaluation but will also open avenues for the synthesis of novel analogues with potentially enhanced therapeutic properties.

References

- 1. 14-step synthesis of (+)-ingenol from (+)-3-carene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sc.sogang.ac.kr [sc.sogang.ac.kr]

- 3. Total synthesis outshines biotech route to anticancer drug | Research | Chemistry World [chemistryworld.com]

- 4. Total synthesis of ingenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Progress toward the total synthesis of ingenol: construction of the complete carbocyclic skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. synarchive.com [synarchive.com]

Analytical Methods for the Quantification of Kansuinine E: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kansuinine E is a jatrophane-type diterpenoid isolated from the roots of Euphorbia kansui, a plant used in traditional medicine. The complex structure and potent biological activities of this compound and related compounds necessitate robust and sensitive analytical methods for their quantification in various matrices. This document provides detailed application notes and protocols for the quantitative analysis of this compound, primarily focusing on Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly selective and sensitive technique ideal for analyzing complex mixtures. These methodologies are crucial for phytochemical analysis, quality control of herbal preparations, and pharmacokinetic studies. While specific quantitative data for this compound is not extensively published, the following protocols are based on established methods for the simultaneous determination of diterpenoids from Euphorbia species.

I. Quantification of this compound in Plant Material (Euphorbia kansui roots)

This protocol outlines the extraction and UPLC-MS/MS analysis of this compound from the dried roots of Euphorbia kansui.

Experimental Protocol

1. Sample Preparation (Extraction)

-

Step 1: Pulverization: Grind the dried roots of Euphorbia kansui into a fine powder (approximately 40-60 mesh).

-

Step 2: Extraction:

-

Accurately weigh 1.0 g of the powdered plant material into a conical flask.

-

Add 20 mL of 80% methanol-water solution.

-

Perform ultrasonication for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the residue with another 20 mL of 80% methanol-water.

-

Combine the supernatants.

-

-

Step 3: Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.

2. UPLC-MS/MS Analysis

-